![molecular formula C14H29N3O2 B13635157 Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate is an organic compound that features a piperazine ring substituted with an aminopropyl group and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 1-(3-aminopropyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the substituent introduced.
Oxidation: Products include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and piperazine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme interactions and receptor binding.
Industrial Applications: Potential use in the production of specialty chemicals and catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The piperazine ring provides structural stability and enhances binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
- Tert-butyl (3-(piperazin-1-yl)propyl)carbamate
- 4-(3-aminopropyl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the tert-butyl ester and aminopropyl groups allows for versatile chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C14H29N3O2 |
|---|---|
Poids moléculaire |
271.40 g/mol |
Nom IUPAC |
tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)5-8-17-11-9-16(10-12-17)7-4-6-15/h4-12,15H2,1-3H3 |
Clé InChI |
YLIMNJNFIZZTHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCN1CCN(CC1)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


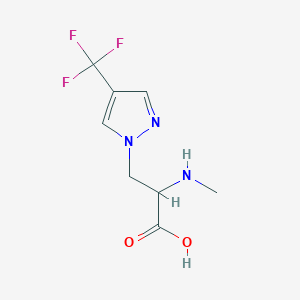
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
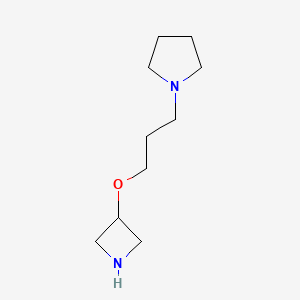
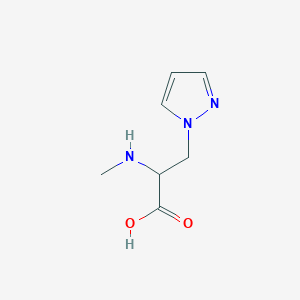
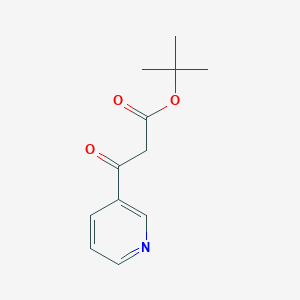
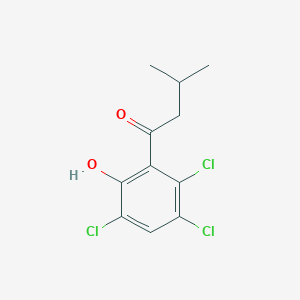
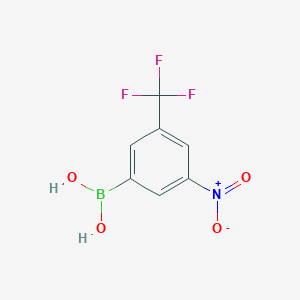
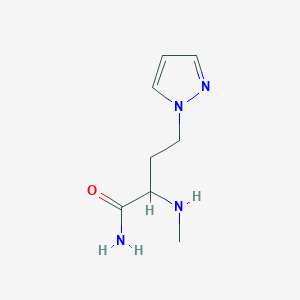
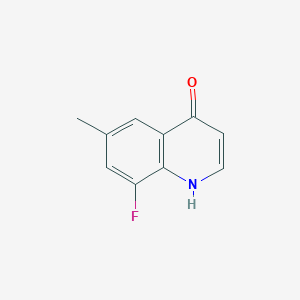
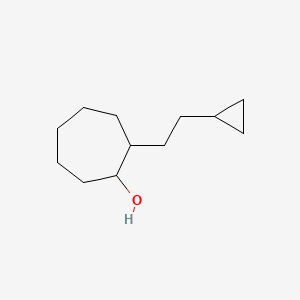
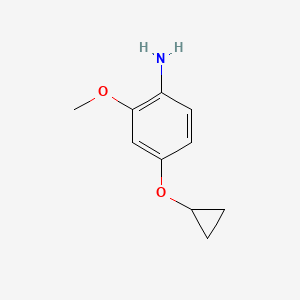

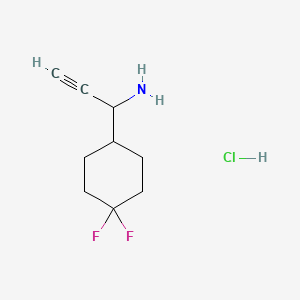
![3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13635147.png)
